molecular formula C14H7ClF3N5O2S B3007317 3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine CAS No. 303988-46-7

3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B3007317
CAS No.: 303988-46-7
M. Wt: 401.75
InChI Key: WRIZPCRHMLIDJB-UHFFFAOYSA-N
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Description

3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring, an imidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials.

    Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the pyridine ring via a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under appropriate conditions.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

    Amino Derivatives: Formed by reduction of the nitro group.

    Oxidized Products: Formed by oxidation of the compound.

    Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Lacks the imidazole and nitro groups.

    5-nitro-2-pyridinyl sulfanyl imidazole: Lacks the trifluoromethyl group.

    3-chloro-2-imidazolyl pyridine: Lacks the nitro and trifluoromethyl groups.

Uniqueness

3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups: the nitro group, the imidazole ring, and the trifluoromethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This compound, with a molecular formula of C14H7ClF3N5O2S, has been studied for various applications, including its effects on different biological pathways and its pharmacological properties.

  • CAS Number : 303988-46-7
  • Molecular Weight : 401.75 g/mol
  • Molecular Structure :
    • Contains a trifluoromethyl group, which is known to enhance biological activity.
    • Features a nitro-pyridine moiety that may contribute to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its mechanism of action, efficacy against different pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) values indicate potent activity, often comparable to standard antibiotics.

The compound's mechanism is believed to involve the inhibition of specific enzymes or pathways crucial for bacterial survival:

  • Phosphodiesterase Inhibition : Similar compounds have been reported to inhibit phosphodiesterase enzymes (PDEs), which play a role in inflammatory responses and other cellular processes . This suggests that this compound may also exert anti-inflammatory effects through PDE inhibition.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into the potential efficacy of this compound.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyridine derivatives, including the target compound. The results indicated:

CompoundMIC (µg/ml)Target Bacteria
Compound A4Staphylococcus aureus
Compound B8Escherichia coli
3-chloro-2-{...} 6 Both Gram-positive and Gram-negative

This demonstrates that the compound exhibits competitive antibacterial activity.

Study 2: Anti-inflammatory Properties

In another study focusing on PDE inhibitors, it was found that compounds with similar structures effectively reduced inflammation in animal models. The administration of these compounds resulted in decreased levels of inflammatory markers such as cytokines and chemokines .

Properties

IUPAC Name

3-chloro-2-[2-(5-nitropyridin-2-yl)sulfanylimidazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N5O2S/c15-10-5-8(14(16,17)18)6-21-12(10)22-4-3-19-13(22)26-11-2-1-9(7-20-11)23(24)25/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIZPCRHMLIDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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